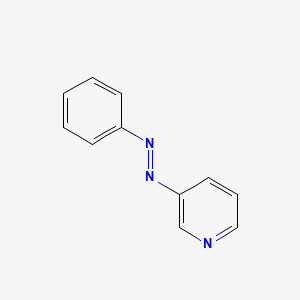

Pyridine, 3-(phenylazo)-

Description

Contextualization within Azopyridine Chemistry

Azopyridines represent a significant class of heteroaryl azo dyes that merge the photochromic properties of azobenzene (B91143) with the versatile chemical functionality of pyridine (B92270). rsc.org This combination results in molecules that are not only responsive to light but also to changes in pH and can act as building blocks in supramolecular chemistry. rsc.orgmdpi.comnih.gov The pyridine ring's nitrogen atom, with its lone pair of electrons, can act as a hydrogen-bond acceptor, a halogen-bond acceptor, or a ligand for metal coordination. mdpi.comnih.govmdpi.com

Unlike the symmetric azobenzene, the introduction of a nitrogen atom into one of the aromatic rings makes azopyridines like Pyridine, 3-(phenylazo)- asymmetric. This asymmetry can influence its electronic properties and isomerization mechanism. mdpi.com The chemistry of azopyridines is rich and varied, encompassing their synthesis, photoisomerization behavior, and their incorporation into larger systems like polymers and supramolecular assemblies to create materials with tunable properties. rsc.orgtandfonline.com

Significance in Contemporary Chemical Research

The significance of Pyridine, 3-(phenylazo)- and related azopyridines in modern research stems from their role as molecular switches. mdpi.com The ability to reversibly change their molecular geometry from the stable trans isomer to the metastable cis isomer using light is a key feature. mdpi.com This photoisomerization can be harnessed to control material properties on a macroscopic scale, making them valuable components for photoresponsive materials and light-driven devices. mdpi.comnih.gov

A particularly exciting area of research is their use as photoresponsive ligands in coordination chemistry. mdpi.com The trans-cis isomerization of a coordinated Pyridine, 3-(phenylazo)- ligand can alter the coordination environment of a metal center. mdpi.com This has been exploited to achieve light-driven coordination-induced spin-state switching (LD-CISSS), where the magnetic properties of a metal complex can be reversibly changed with light. nih.gov Such systems have potential applications in developing photoswitchable contrast agents for magnetic resonance imaging and other advanced materials. nih.gov Furthermore, azopyridines are crucial in constructing supramolecular structures like liquid crystals and metal-organic frameworks (MOFs). mdpi.comtandfonline.com

Scope and Research Focus of Pyridine, 3-(phenylazo)-

Current research on Pyridine, 3-(phenylazo)- and its isomers is multifaceted, focusing on several key areas:

Photoisomerization Dynamics: A primary research focus is understanding the mechanism of the trans-cis photoisomerization. mdpi.com Computational studies, such as those using CASSCF/CASPT2 methods, have been employed to elucidate the reaction pathways along various excited states. mdpi.com These studies have shown that the isomerization mechanism for 3-phenylazopyridine proceeds mainly through a rotation coordinate, similar to azobenzene, but with distinct energy profiles. mdpi.com

Supramolecular Assembly: Researchers are actively exploring the use of azopyridines as building blocks for creating complex supramolecular structures. mdpi.comnih.gov The pyridine moiety's ability to form strong and directional hydrogen bonds, particularly with carboxylic acids, is leveraged to construct main-chain liquid crystalline polymers and other organized assemblies. mdpi.comtandfonline.com The strength of these non-covalent interactions, including hydrogen and halogen bonds, can be modulated to fine-tune the material's properties. mdpi.com

Coordination Chemistry and Spin-Crossover: The role of Pyridine, 3-(phenylazo)- as a photodissociable ligand in coordination complexes is a major area of investigation. nih.gov By coordinating to a metal center, such as a nickel-porphyrin complex, its photoisomerization can trigger a change in the metal's coordination number and, consequently, its spin state. mdpi.comnih.gov Rational design using computational methods is being used to optimize the ligand structure to enhance the efficiency of this switching process. nih.gov Studies have also explored the synthesis and magnetic properties of copper(II) complexes with pyridyl-containing azo ligands, revealing how ligand coordination can induce transitions from mononuclear to polynuclear structures. nih.gov

Data Tables

Table 1: Physicochemical Properties of Pyridine, 3-(phenylazo)-

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉N₃ | chemicalbook.com |

| Molecular Weight | 183.21 g/mol | chemicalbook.com |

| Appearance | Red Crystalline Compound | chemicalbook.com |

| Melting Point | 136-137 °C (for 2,6-diamino derivative) | chemicalbook.com |

| Solubility | Slightly soluble in water | chemicalbook.com |

Note: Some physical data, like melting point, is more readily available for derivatives such as 3-(Phenylazo)-2,6-pyridinediamine.

Table 2: Research Applications and Key Interactions of Pyridine, 3-(phenylazo)-

| Research Area | Key Interaction / Property | Application / Significance | References |

| Photoresponsive Materials | Reversible trans-cis photoisomerization | Molecular switches, light-driven devices, photoresponsive polymers. | mdpi.com, nih.gov, rsc.org |

| Supramolecular Chemistry | Hydrogen bonding, Halogen bonding | Formation of liquid crystals, gels, films, and fibers. | mdpi.com, tandfonline.com, mdpi.com |

| Coordination Chemistry | Ligand for metal ions (e.g., Ni, Cu) | Light-driven spin-crossover complexes, catalysts, photoswitchable magnetic materials. | mdpi.com, nih.gov, nih.gov |

Structure

3D Structure

Properties

CAS No. |

2569-55-3 |

|---|---|

Molecular Formula |

C11H9N3 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

phenyl(pyridin-3-yl)diazene |

InChI |

InChI=1S/C11H9N3/c1-2-5-10(6-3-1)13-14-11-7-4-8-12-9-11/h1-9H |

InChI Key |

IVVGFUBQYUHOKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Pyridine, 3 Phenylazo

Primary Synthetic Routes for Pyridine (B92270), 3-(phenylazo)- and Its Core Framework

The principal and most classical method for synthesizing the Pyridine, 3-(phenylazo)- framework is the diazo coupling reaction. This process involves two key steps: the diazotization of an aminopyridine followed by coupling with an electron-rich aromatic partner.

Typically, 3-aminopyridine (B143674) is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding pyridinediazonium salt. nih.govresearchgate.net This intermediate is generally unstable and is used immediately in the subsequent step. The diazotized salt then acts as an electrophile in a coupling reaction with an aromatic compound like benzene (B151609). nih.gov The reactivity and stability of the pyridinediazonium salt are crucial for the success of the coupling reaction. Quantum mechanical studies have shown that the protonated pyridinic nitrogen in the acidic coupling medium creates a second positive charge center, which influences the electronic distribution and reactivity of the diazonium group. lew.ro

An alternative approach is the Baeyer–Mills reaction, which involves the condensation of a substituted aniline (B41778) with a nitrosobenzene (B162901) derivative in the presence of an acid catalyst. d-nb.info For instance, 3-aminopyridine can be condensed with nitrosobenzene to yield Pyridine, 3-(phenylazo)- . clockss.org

Furthermore, the synthesis can be adapted to produce substituted analogues by using appropriately substituted starting materials. For example, coupling benzene diazonium chloride with 2,6-diaminopyridine is the standard industrial route to produce 2,6-diamino-3-(phenylazo)pyridine , a well-known derivative. ijpsr.comresearchgate.net

Functionalization and Substitution Strategies for Pyridine, 3-(phenylazo)- Derivatives

The Pyridine, 3-(phenylazo)- scaffold allows for a wide range of functionalization and substitution reactions, enabling the creation of a diverse library of derivatives with tailored properties.

Synthesis of Pyridine, 3-(phenylazo)-1-oxide and Related N-Oxides

The nitrogen atom of the pyridine ring in Pyridine, 3-(phenylazo)- and its derivatives can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). clockss.orgijpsr.comcdnsciencepub.comorgsyn.org

The oxidation of 3-phenylazopyridine with peracetic acid has been shown to yield a mixture of the isomeric α- and β-azoxypyridine-N-oxides, which can be separated by chromatographic techniques. clockss.orgcdnsciencepub.com This is in contrast to early reports that suggested the formation of only the α-isomer. The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in further chemical transformations.

An alternative route to N-oxides involves starting with a pre-oxidized pyridine ring. For example, 2,6-diamino-3-phenylazopyridine-1-oxide can be synthesized by the coupling reaction between benzene diazonium chloride and 2,6-diaminopyridine-1-oxide . ijpsr.com Another method involves the protection of the amino groups in 2,6-diamino-3-phenylazopyridine by acetylation, followed by oxidation with peracetic acid to form the N-oxide, and subsequent deprotection via alkaline hydrolysis. ijpsr.com

Preparation of Diamino- and Hydroxy-Substituted Pyridine, 3-(phenylazo)- Analogues

The introduction of amino and hydroxyl groups onto the Pyridine, 3-(phenylazo)- framework is a common strategy to modulate the compound's properties. These substituents are powerful directing groups and can serve as handles for further derivatization.

Diamino Derivatives: The most prominent diamino derivative is 2,6-diamino-3-(phenylazo)pyridine , which is synthesized by the straightforward coupling of benzene diazonium chloride with 2,6-diaminopyridine . ijpsr.comresearchgate.netsigmaaldrich.com The synthesis can sometimes lead to impurities, such as 2,6-diamino-3-phenyl-5-phenylazopyridine , which is formed through a secondary coupling reaction. researchgate.netiglobaljournal.com

Hydroxy Derivatives: Hydroxy-substituted analogues can be prepared through several routes. For instance, 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine is a known derivative. biosynth.com A large family of hydroxy-pyridone dyes, such as 5-(hydroxy substituted phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridones , are synthesized by the diazotization of various substituted aminophenols and subsequent coupling with 3-cyano-6-hydroxy-4-methyl-2-pyridone . researchgate.net Similarly, a series of 5-(substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones can be prepared from ethyl 3-oxo-2-(substituted phenylazo)butanoates and cyanoacetamide. researchgate.net

| Starting Aminophenol/Aniline | Coupling Partner | Product |

|---|---|---|

| 2-Aminophenol | 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 6-hydroxy-5-(2-hydroxy phenylazo)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 3-Aminophenol | 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 6-hydroxy-5-(3-hydroxy phenylazo)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 4-Aminophenol (B1666318) | 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 6-hydroxy-5-(4-hydroxy phenylazo)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Substituted Aniline | Ethyl acetoacetate (B1235776) (to form diazonium salt), then Cyanoacetamide | 5-(Substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridone |

Integration into Fused Heterocyclic Systems (e.g., Thiazolopyridines)

The Pyridine, 3-(phenylazo)- moiety can be incorporated into more complex, fused heterocyclic systems. Thiazolo[4,5-b]pyridines containing a phenylazo substituent are a notable example, synthesized primarily through cyclocondensation reactions or by functionalizing a pre-formed thiazolopyridine core.

One common strategy involves the [3+3] cyclocondensation of a suitable thiazole (B1198619) precursor with a 1,3-dicarbonyl compound. lp.edu.ua For example, the reaction of arylazoacetylacetones with 4-iminothiazolidin-2-one can yield thiazolo[4,5-b]pyridines. researchgate.net

Once the core 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one is formed, it can be further functionalized at the N3 position. lp.edu.uaresearchgate.net Efficient protocols have been developed for aminomethylation reactions, leading to a series of novel 3-(phenylamino)-methyl derivatives. lp.edu.ua Additionally, the N3 position can be alkylated with reagents like ethyl chloroacetate, followed by conversion to hydrazides and subsequently to various arylidenhydrazide derivatives, demonstrating the versatility of this scaffold for creating diverse chemical entities. lp.edu.uabiointerfaceresearch.com

| Reagent/Reaction Type | Position of Functionalization | Resulting Derivative Class |

|---|---|---|

| Formaldehyde, Appropriate Amine (Aminomethylation) | N3 | 3-(Phenylamino)-methyl derivatives |

| Ethyl chloroacetate, then Hydrazine hydrate | N3 | (5,7-dimethyl-2-oxo-6-phenylazo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide |

| Chloroacetamide derivatives | N3 | N-aryl-substituted 2-(5,7-dimethyl-2-oxo-6-phenylazo-thiazolo[4,5-b]pyridine-3-yl)-acetamides |

Routes for Chiral Pyridine, 3-(phenylazo)- Derivatives

The synthesis of chiral derivatives of Pyridine, 3-(phenylazo)- is a specialized area of research. Based on the available literature, there are no specifically documented, established routes for the direct asymmetric synthesis of this particular compound. The introduction of chirality would likely rely on general strategies for the enantioselective synthesis of pyridine derivatives. Such methods could include the use of chiral auxiliaries attached to the pyridine or phenyl ring, enantioselective catalysis for substitution or functionalization reactions, or the resolution of a racemic mixture of a derivatized chiral analogue. However, specific examples and methodologies applied directly to the Pyridine, 3-(phenylazo)- core are not prominently reported in the surveyed scientific literature.

Mechanistic Insights into Synthetic Transformations

Understanding the mechanisms of the key synthetic transformations is fundamental to optimizing reaction conditions and designing new derivatives.

Diazotization and Azo Coupling: The formation of the diazonium salt from 3-aminopyridine proceeds via the attack of the amino group on the nitrosonium ion (NO⁺), which is generated from sodium nitrite in an acidic medium. libretexts.org This is followed by a series of proton transfers and the elimination of water to yield the pyridinediazonium ion. The subsequent azo coupling is a classic electrophilic aromatic substitution reaction. The diazonium ion, a relatively weak electrophile, attacks an electron-rich aromatic ring (the coupling component). nih.gov The presence of the positively charged pyridinium (B92312) nitrogen (protonated under acidic conditions) deactivates the pyridine ring, preventing self-coupling and influencing the electrophilicity of the diazonium group. lew.ro

N-Oxidation: The oxidation of the pyridine nitrogen involves the electrophilic attack of an oxygen atom from a peroxy acid onto the lone pair of electrons of the ring nitrogen. orgsyn.orgbme.hu The reaction proceeds through a concerted mechanism, transferring an oxygen atom to the nitrogen and forming a carboxylic acid as a byproduct.

Cyclocondensation for Thiazolopyridines: The synthesis of the thiazolo[4,5-b]pyridine (B1357651) ring system often involves a Hantzsch-type pyridine synthesis or related [3+3] cyclocondensation reactions. lp.edu.ua These multi-step cascade reactions typically involve initial Michael additions followed by intramolecular cyclizations and subsequent dehydration or aromatization steps to form the stable fused heterocyclic product. The precise mechanism can vary depending on the specific reactants and conditions employed.

Advanced Structural Elucidation and Spectroscopic Characterization of Pyridine, 3 Phenylazo Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including "Pyridine, 3-(phenylazo)-". While detailed ¹H and ¹³C NMR data for the unsubstituted parent compound are not extensively reported in publicly available literature, analysis of related derivatives and complexes provides significant insight.

In complexes of 2-phenylazopyridine, a close isomer, the proton signals are well-resolved and their assignments are crucial for determining the isomeric nature of the complexes. uu.nl For derivatives such as 5-methyl-2-(phenylazo)pyridine, NMR spectroscopy is used to identify the configuration of the resulting metal complexes. researchgate.net Similarly, for ruthenium complexes with o-tolylazopyridine and 4-methyl-2-phenylazopyridine, NMR is the primary tool for characterization. nih.gov

Computational studies on "Pyridine, 3-(phenylazo)-" (3-PAPy) have been performed to understand its structure. mdpi.com Theoretical calculations can predict NMR chemical shifts, which can serve as a valuable reference in the absence of experimental data. For instance, in related azo-dye systems, ¹H NMR spectra show characteristic signals in the aromatic region, while ¹³C NMR displays distinct peaks for the carbon atoms of the heterocyclic and benzene (B151609) rings. mdpi.com In paramagnetic complexes, such as those involving Rhenium(III) with pyridine-type ligands, ¹H NMR signals can be significantly shifted and broadened due to the influence of the unpaired electrons, yet they provide valuable structural information. grafiati.com

Table 1: Representative NMR Data for Phenylazo-containing Compounds (Note: Data for derivatives and related compounds)

| Compound/Complex | Technique | Key Observations | Reference |

| Dichlorobis(2-phenylazopyridine)ruthenium(II) isomers | ¹H NMR, 2D NMR | Isomeric structures determined based on distinct proton signal patterns. | uu.nl |

| [Ru(5mazpy)₂Cl₂] (5mazpy = 5-methyl-2-(phenylazo)pyridine) | ¹H NMR | Used to identify the configuration of the complex. | researchgate.net |

| Phenylazo-1,3,4-oxadiazole derivatives | ¹H NMR, ¹³C NMR | Aromatic protons observed at 6.35−8.16 ppm. Oxadiazole carbons at 163.26−167.55 ppm. | mdpi.com |

| Re(III) complexes with pyridine (B92270) ligands | ¹H NMR | Paramagnetic shifts observed, but signals assigned using methylated pyridines. | grafiati.com |

Vibrational Spectroscopy (Infrared and Raman) Studies on Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful probe into the molecular vibrations and functional groups present in "Pyridine, 3-(phenylazo)-" systems.

IR spectroscopy is frequently used to confirm the coordination of phenylazopyridine ligands in metal complexes. In complexes of 5-chloro-2-(phenylazo)pyridine, IR data show coordination through the nitrogen atoms of the pyridine ring and the azo group. thaiscience.info For mixed ligand complexes of VO(IV) and ZrO(IV) containing a 3´-(2-carboxy-phenylazo)-2´-amino pyridine ligand, IR spectra indicated that the azo compound acts as a bidentate ligand. asianpubs.org In Hofmann-type framework materials incorporating "Pyridine, 3-(phenylazo)-", a strong stretching vibrational mode of the cyano group is a primary feature in the IR spectrum. researchgate.net

Raman spectroscopy is also a valuable tool. Studies on two-dimensional Hofmann-type coordination polymers have utilized Raman spectroscopy to investigate spin-crossover phenomena. researchgate.net In some heavy metal Fe(II)-Hg(II) systems, low-frequency Raman scattering has been observed. researchgate.net Surface-enhanced Raman scattering (SERS) has been employed to deduce the orientation of pyridine derivatives on gold surfaces, which is relevant for understanding the behavior of "Pyridine, 3-(phenylazo)-" in similar contexts. grafiati.com

Table 2: Characteristic Vibrational Frequencies for Phenylazopyridine Systems

| Compound/System | Technique | Characteristic Frequencies/Observations | Reference |

| [Fe(3-PAP)₂Pd(CN)₄] | IR | Strong stretching mode of the cyanido group. | researchgate.net |

| 5-chloro-2-(phenylazo)pyridine Complexes | IR | Confirms coordination via pyridine and azo nitrogen atoms. | thaiscience.info |

| Fe(II) Hofmann-type polymers | Raman | Used to monitor pressure-induced spin-crossover. | researchgate.net |

| Pyridine-based chalcone (B49325) complexes | IR | Carbonyl group participation in coordination confirmed. | grafiati.com |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of "Pyridine, 3-(phenylazo)-" and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of newly synthesized compounds.

For example, HRMS analysis has been used to confirm the formation of various 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles. mdpi.com In studies of phenazopyridine (B135373), a related di-amino substituted phenylazopyridine, GC-MS has been used for its determination in human plasma, with an extraction efficiency of over 90%. researchgate.net The fragmentation patterns observed in MS/MS experiments are crucial for structural identification. For instance, the fragmentation of phenazopyridine and its potential process-related impurities have been characterized using preparative HPLC followed by MS/MS and 2D-NMR. researchgate.net Computational studies on phenazopyridine metabolites have used density functional theory to predict the most stable degradation products, which can be correlated with mass spectrometry data. researchgate.net One study noted that "Pyridine, 3-(phenylazo)-" exhibits high fragmentation in mass spectra, indicating its thermodynamic stability. core.ac.uk

Table 3: Mass Spectrometry Applications in the Analysis of Phenylazopyridine Systems

| Compound/System | Technique | Application/Key Findings | Reference |

| Phenazopyridine | GC-MS | Determination in human plasma with >90% extraction efficiency. | researchgate.net |

| Phenazopyridine Impurity | Prep-HPLC, MS/MS | Isolation and characterization of a process-related impurity. | researchgate.net |

| Phenylazo-1,3,4-oxadiazole derivatives | HRMS | Confirmation of the elemental composition of newly synthesized compounds. | mdpi.com |

| Pyridine, 3-(phenylazo)- | MS | Noted to have high fragmentation, suggesting thermodynamic stability. | core.ac.uk |

Electronic Absorption and Emission Spectroscopy of Pyridine, 3-(phenylazo)- Isomers

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are vital for investigating the photochromic properties of "Pyridine, 3-(phenylazo)-", particularly the trans-cis isomerization. Azo compounds are well-known for their photochromic behavior, where irradiation can induce a reversible switch between the thermally stable trans isomer and the metastable cis isomer, each possessing distinct absorption spectra. mdpi.com

The absorption spectrum of trans-azobenzene, the parent compound, typically shows a weak n→π* transition in the visible region (~430 nm) and a strong π→π* transition in the UV region (~320 nm). mdpi.com For "Pyridine, 3-(phenylazo)-" (3-PAP) in an ethanol (B145695)/water solution, UV-vis spectra reveal that upon irradiation with UV light (365 nm), the intensity of the π→π* band (observed at ~320 nm in this case) decreases, while the n→π* band (~420 nm) increases, confirming the trans-to-cis isomerization. researchgate.net In the absence of light, the reverse cis-to-trans relaxation occurs. researchgate.net

Computational studies have been employed to simulate the absorption spectrum of trans-3-PAPy, providing theoretical support for experimental observations. mdpi.com While absorption properties are well-documented, specific fluorescence emission data for the parent "Pyridine, 3-(phenylazo)-" is less common in the literature. However, fluorescence spectroscopy is a key technique for related systems. For example, the fluorescence of thioflavin-T, a molecule with structural similarities, is known to be environmentally sensitive, with enhanced emission upon binding to amyloid plaques. nih.gov

Table 4: Electronic Absorption Data for Pyridine, 3-(phenylazo)- Isomers

| Compound | Solvent/Condition | Absorption Maxima (λmax) | Transition | Reference |

| trans-3-Phenylazopyridine | Ethanol/Water | ~320 nm | π→π | researchgate.net |

| cis-3-Phenylazopyridine (after UV irradiation) | Ethanol/Water | ~420 nm | n→π | researchgate.net |

| trans-Azobenzene (parent compound) | Not specified | ~320 nm | π→π | mdpi.com |

| trans-Azobenzene (parent compound) | Not specified | ~430 nm | n→π | mdpi.com |

X-ray Crystallographic Analysis of Pyridine, 3-(phenylazo)- and its Complexes

For instance, the crystal structure of a ruthenium complex containing 3-amino-2-(phenyldiazenyl)pyridine reveals the coordination environment around the metal ion. asianpubs.org Similarly, the structure of α-[Ru(azpy)₂(NO₃)₂] (where azpy is 2-(phenylazo)pyridine) has been determined, showing the Ru-N(azo) bond distances are slightly shorter than the Ru-N(py) bonds, which is consistent with the π-back-bonding ability of the azo group. nih.govresearchgate.netacs.org

Computational studies provide detailed geometric parameters for the isomers of "Pyridine, 3-(phenylazo)-". For trans-3-PAPy, the molecule is largely planar. The N-C bond lengths and N-N-C angles are slightly different between the pyridine and phenyl moieties due to the heteroatom. In the cis isomer, the phenyl and pyridine rings are twisted relative to each other to reduce steric hindrance. A theoretical study found the cis isomer to be approximately 11.3 kcal/mol higher in energy than the trans isomer. mdpi.com In the crystal structure of trans-2,3,5,6-Tetrafluoro-4-(2,4,6-trimethylphenylazo)pyridine, the molecule is observed to be planar, with some angular distortion at the azo-ring junction to alleviate steric clashes. rsc.org

Table 5: Calculated Geometric Parameters for 3-Phenylazopyridine Isomers

| Parameter | trans-3-PAPy (Pyridine side) | trans-3-PAPy (Phenyl side) | cis-3-PAPy | Reference |

| N-C bond length | 1.419 Å | 1.423 Å | Similar to azobenzene (B91143) | mdpi.com |

| N-N-C angle | 114.7° | 115.0° | Similar to azobenzene | mdpi.com |

| Relative Energy | 0 kcal/mol (global minimum) | - | 11.3 kcal/mol | mdpi.com |

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. In crystals of related phenylazopyridine derivatives and complexes, hydrogen bonds, π-π stacking, and other non-covalent interactions play a crucial role in the supramolecular assembly. rsc.org

For example, in the crystal structure of a ruthenium complex with 3-amino-2-(phenyldiazenyl)pyridine, N-H···Cl hydrogen bonds are important in forming a supramolecular zigzag chain. asianpubs.org In other heterocyclic systems, C-H···N and π-π stacking interactions are observed. researchgate.net The crystal packing of trans-2,3,5,6-Tetrafluoro-4-(2,4,6-trimethylphenylazo)pyridine includes infinite π-bonded columns of alternating trimethylphenyl and tetrafluoropyridine rings. rsc.org The stability and packing of complexes can also be influenced by the geometry of the complex and substituents on the pyridine ring, leading to different types of intermolecular forces. core.ac.uk Understanding these interactions is key to designing novel materials with specific solid-state properties. mdpi.com

Reactivity and Reaction Mechanism Investigations of Pyridine, 3 Phenylazo

Photochromism and Photoisomerization Dynamics of Pyridine (B92270), 3-(phenylazo)-

The ability of certain molecules to undergo reversible transformation between two isomers with different absorption spectra upon light irradiation is known as photochromism. "Pyridine, 3-(phenylazo)-" (3-PAPy), as an analogue of azobenzene (B91143), exhibits this property, switching between its more stable trans and metastable cis isomers. nih.govdntb.gov.uamdpi.com This light-induced isomerization is fundamental to its application as a molecular switch in various systems, including coordination complexes. mdpi.comnih.gov

Unimolecular Cis-Trans Photoisomerization Pathways

The photoisomerization of 3-PAPy from its trans to cis form, and the reverse process, can be triggered by irradiating the molecule with light of specific wavelengths corresponding to its absorption bands. oup.comresearchgate.net The trans isomer typically possesses a strong absorption band at shorter wavelengths (around 320 nm) and a weaker one at longer wavelengths (around 450 nm). oup.com Irradiation into the shorter wavelength band induces the trans-to-cis isomerization, while irradiation at the longer wavelength promotes the back reaction to the trans form. oup.com

Computational studies have elucidated the mechanistic pathways for this isomerization. The process can proceed through two main mechanisms: a rotation of one of the aryl groups around the N=N bond or an inversion mechanism where one of the N-N-C angles linearizes. nih.govresearchgate.net For 3-PAPy, the isomerization primarily follows a rotational coordinate. nih.govmdpi.com However, for systems where rotation is constrained, accessible pathways along planar geometries have also been identified. nih.govnih.gov The thermal isomerization back to the more stable trans isomer in the ground state is also proposed to occur via an inversion mechanism. nih.gov

The asymmetry of 3-PAPy introduces two distinct transition states for the thermal isomerization in the ground state, corresponding to the inversion of either the pyridine or the phenyl ring. nih.gov The energy barrier for the inversion of the pyridine ring is calculated to be lower than that for the phenyl ring, suggesting this path is more probable for the thermal cis-to-trans isomerization. mdpi.com

Excited State Mechanisms and Potential Energy Surfaces (e.g., nπ, ππ)

The photoisomerization of "Pyridine, 3-(phenylazo)-" is governed by the dynamics on its excited state potential energy surfaces. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited state. The key excited states involved are the S₁ state, which has nπ* character arising from the excitation of a non-bonding electron from the azo group's nitrogen to an antibonding π* orbital, and higher-energy ππ* states. nih.govdntb.gov.uamdpi.com

Computational analyses at the SA-CASSCF/CASPT2 level have detailed the roles of these states. nih.govnih.gov The mechanism for photoisomerization is shown to proceed mainly along the rotational coordinate in both the nazoπ* and ππ* excited states. nih.govdntb.gov.uamdpi.comnih.gov The system, upon excitation to the S₁ (nπ*) state, relaxes along the rotational coordinate to a conical intersection with the ground state, which facilitates the non-radiative decay back to the ground state in either the cis or trans configuration. mdpi.com

If the system is excited to the ππ* state, it can follow competitive pathways, leading to different minima on the potential energy surface before decaying to the ground state. mdpi.com While the nazoπ* and ππ* states are central to the reaction, another state, nazo²π², may be temporarily populated. nih.govmdpi.com In contrast, the npyπ state, involving the lone pair of the pyridine nitrogen, does not appear to play a role in the photoisomerization mechanism. nih.govdntb.gov.uamdpi.comnih.gov

The relative energies of the different pathways and excited states for 3-PAPy show some differences compared to azobenzene, which can lead to variations in their photochemical reactivity. nih.govnih.gov

Quantum Yields and Photostationary State Characterization

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product isomer. The quantum yields for the trans-to-cis photoisomerization of (phenylazo)pyridines can be influenced by electronic and steric factors. For instance, the introduction of bulky substituents can lower the quantum yields compared to the unsubstituted parent compounds. acs.org The quantum yield of photoisomerization for 3-PAPy is predicted to be only slightly smaller than that of azobenzene. mdpi.com

Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the cis and trans isomers. The composition of the PSS depends on the excitation wavelength and the absorption coefficients of the two isomers at that wavelength. For a related 4-(phenylazo)pyridine derivative, irradiation at 365 nm resulted in a PSS containing 94% cis isomer and 6% trans isomer. nih.gov Conversely, irradiation at 435 nm shifted the PSS to 75% trans and 25% cis. nih.gov In another study involving a nickel-porphyrin complex with 3-phenyl-azopyridine, the PSS upon irradiation at 365 nm was found to be 32% cis. rsc.org The solvent can also significantly influence the PSS composition. rsc.org

The thermal stability of the cis isomer is another important characteristic. The cis isomer of a 4-(phenylazo)pyridine derivative exhibited a very long thermal half-life of 164 days at 27 °C, which was reduced to 18 days in the presence of an Fe(III) porphyrin. nih.gov

Table 1: Photostationary State (PSS) Composition of a Phenylazopyridine Derivative

| Irradiation Wavelength (nm) | % cis Isomer | % trans Isomer | Reference |

|---|---|---|---|

| 365 | 94 | 6 | nih.gov |

Note: Data is for a 4-(phenylazo)pyridine derivative, which is expected to have similar photochemical behavior to the 3-isomer.

Acid-Catalyzed Transformations and Hydroxylation Reactions

In strongly acidic media, phenylazopyridines can undergo various transformations. However, "Pyridine, 3-(phenylazo)-" has been reported to be unreactive under conditions where its isomers, 2-(phenylazo)pyridine (B13924361) and 4-(phenylazo)pyridine, undergo acid-catalyzed hydroxylation. rsc.orgrsc.org

Kinetic Analysis and Rate Determining Steps

A detailed kinetic study of the reactions of isomeric phenylazopyridines in aqueous sulfuric acid (30–97 wt%) revealed significant differences in their reactivity. rsc.org While the 4- and 2-isomers reacted to form hydroxylated and other products, the 3-isomer was found to be inert across the entire range of acid concentrations investigated. rsc.orgrsc.org

For the reactive isomers, the observed pseudo-first-order rate constants as a function of acidity showed rate maxima, for example, at approximately 72 wt% H₂SO₄ for the 4-isomer. rsc.org The analysis of these kinetics for the reactive isomers was facilitated by determining the pKₐ values for the second protonation (at the azo group), as the first protonation occurs on the pyridine nitrogen in the pH region. rsc.org The rate-determining step in the proposed mechanism for the reactive isomers is the nucleophilic attack on the diprotonated substrate. rsc.orgrsc.org

Proposed Reaction Mechanisms (e.g., A2 Mechanism)

For the acid-catalyzed hydroxylation of the reactive 4- and 2-phenylazopyridine isomers, an A2 mechanism has been proposed. rsc.orgrsc.org This mechanism involves the diprotonated substrate, where both the pyridine nitrogen and one of the azo nitrogens are protonated. The slow, rate-determining step is the nucleophilic attack of a water molecule (H₂O) or a bisulfate ion (HSO₄⁻) at an aryl carbon of this diprotonated species. rsc.orgrsc.org This leads to the formation of an intermediate hydrazo species, which then rapidly proceeds to the observed products, a process analogous to the benzidine (B372746) rearrangement. rsc.orgrsc.org

Given that "Pyridine, 3-(phenylazo)-" is unreactive under these strong acid conditions, it does not proceed through this A2 mechanism leading to hydroxylation. rsc.org This inertness highlights a significant structural and reactivity difference dictated by the position of the phenylazo group on the pyridine ring.

Disproportionation Pathways and Intermediate Species

While direct studies on the disproportionation of 3-(phenylazo)-pyridine are not extensively detailed in the available literature, the reactivity of analogous compounds, such as 4-(phenylazo)-pyridine and its derivatives, provides significant insight into potential pathways. In acidic aqueous media, phenylazopyridines can undergo complex reactions. For instance, 4-(phenylazo)-pyridine in aqueous sulfuric acid yields not only the hydroxylated product but also reduction products like 4-aminophenol (B1666318) and 4-aminopyridine. rsc.org This product distribution is characteristic of a disproportionation reaction, similar to what is observed in benzidine rearrangements of hydrazoaromatics. psu.edu

The proposed mechanism for these transformations involves the formation of a hydrazo intermediate. rsc.org For example, the reaction of 4-[N'-(4-hydroxyphenylhydrazino)]pyridine results in the oxidized product, 4-(4-hydroxyphenylazo)pyridine, and the two reduction products, 4-aminophenol and 4-aminopyridine. psu.edursc.org This suggests that the initial azo compound undergoes a reaction, such as hydroxylation, to form a hydrazino species, which then disproportionates. psu.edu The reaction of 4-(N'-phenylhydrazino)pyridine is more complex, involving an initial disproportionation to 4-(phenylazo)pyridine, aniline (B41778), and 4-aminopyridine, followed by subsequent reactions of the 4-(phenylazo)pyridine. psu.edursc.org

Free-radical intermediates are also implicated in the reactions of azobenzenes. acs.org The addition of radicals to the azo group can lead to the formation of long-lived radical intermediates. acs.org In the context of disproportionation, radical anionic intermediates can be formed through single-electron reductions, which can then dimerize and undergo further reduction to form the final products. nih.gov

Photochemical Degradation and Rearrangement Processes

Phenylazopyridines are known for their photoisomerizable properties, switching between the more stable trans isomer and the cis isomer upon irradiation with light of specific wavelengths. nih.govoup.comnih.govuab.cat This photoisomerization is a reversible process. For 3-(phenylazo)-pyridine, illumination with light around 380 nm induces the trans-to-cis isomerization, while green light can reverse this process. nih.gov

Computational studies on the photoisomerization mechanism of 3-(phenylazo)-pyridine indicate that the reaction primarily proceeds along a rotational coordinate in both the nazoπ* and ππ* excited states. nih.govmdpi.com The lone pair of the pyridine nitrogen (npyπ*) does not seem to play a direct role in the main photoisomerization pathway. nih.govmdpi.com The photochemical properties show some differences from those of azobenzene due to subtle changes in the energy surfaces of the excited states. mdpi.com

Beyond isomerization, more extensive photochemical reactions can lead to degradation and rearrangement. Studies on phenazopyridine (B135373) (2,6-diamino-3-(phenylazo)-pyridine), a related compound, reveal that its photochemistry can result in cyclodehydrogenation, reductive photodegradation, and rearrangement. ingentaconnect.comnih.gov Major products isolated from the photolysis of phenazopyridine include pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenyl-pyridine-2,3,4,6-tetraamine, and pyridine-2,3,6-triamine. ingentaconnect.comnih.gov The formation of these products suggests complex bond-breaking and bond-forming processes under photochemical conditions. Photocatalytic degradation of phenazopyridine using catalysts like TiO2 and ZnO under solar radiation has also been shown to be an effective method for its complete mineralization. nih.gov

Table 1: Photochemical Reactions of Phenylazopyridine Derivatives

| Compound | Reaction Type | Conditions | Products | Reference(s) |

|---|---|---|---|---|

| 3-(phenylazo)-pyridine | Photoisomerization | 380 nm light | cis-isomer | nih.gov |

| cis-3-(phenylazo)-pyridine | Photoisomerization | Green light | trans-isomer | nih.gov |

| Phenazopyridine | Photodegradation/Rearrangement | UV light | Pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenyl-pyridine-2,3,4,6-tetraamine, Pyridine-2,3,6-triamine | ingentaconnect.comnih.gov |

Oxidation and Reduction Reactions

The azo group in 3-(phenylazo)-pyridine is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of phenylazopyridines can lead to the formation of N-oxides. For instance, the oxidation of 2,6-diacetamido-3-phenylazopyridine with peracetic acid results in the formation of the corresponding pyridine-1-oxide. ijpsr.com The direct oxidation of the azo group to an azoxy group is also a known reaction for phenylazopyridines. cdnsciencepub.com Electrochemical methods can also be employed for oxidation. A flow-injection method for the determination of phenazopyridine hydrochloride is based on its electrochemical oxidation at a glassy carbon electrode at a potential of +950 mV. ebi.ac.uk Electrochemical degradation of phenazopyridine has been studied using various dimensionally stable anodes, leading to its mineralization. researchgate.net

Reduction: The reduction of the azo group in phenylazopyridines can yield hydrazo compounds or, with more complete reduction, the corresponding amines. Catalytic hydrogenation is a common method for this transformation. For example, catalytic hydrogenation of tetrafluoro-4-(pentafluorophenylazo)pyridine yields the corresponding hydrazo compound, N-(pentafluorophenyl)-N'-(tetrafluoro-4-pyridyl)hydrazine. rsc.orgrsc.org The hydrogenation of the pyridine ring itself to form piperidines is also a significant reaction, often requiring specific catalysts and conditions, such as platinum(IV) oxide in glacial acetic acid or rhodium on carbon. asianpubs.orgnih.gov

Electrochemical reduction of phenylazopyridine derivatives has also been investigated. nih.govnih.gov For example, a cobalt complex with a phenylazopyridine ligand exhibits a reversible two-electron reduction at a mild potential. nih.gov Similarly, a manganese tricarbonyl complex with 2-phenylazopyridine shows a reversible two-electron reduction. nih.gov The reduction of azobenzenes to hydrazobenzenes can be achieved electrochemically in an undivided cell. researchgate.net

Table 2: Selected Reduction Reactions of Phenylazopyridine Derivatives

| Starting Material | Reagent/Method | Product(s) | Reference(s) |

|---|---|---|---|

| Tetrafluoro-4-(pentafluorophenylazo)pyridine | Catalytic Hydrogenation | N-(pentafluorophenyl)-N'-(tetrafluoro-4-pyridyl)hydrazine | rsc.orgrsc.org |

| Substituted Pyridines | Catalytic Hydrogenation (PtO₂) | Piperidine derivatives | asianpubs.org |

| Azobenzenes | Electrochemical Reduction | Hydrazobenzenes | researchgate.net |

Computational and Advanced Theoretical Investigations of Pyridine, 3 Phenylazo Systems

Quantum Chemical Calculation Methodologies (DFT, TD-DFT, CASSCF/CASPT2)

A variety of quantum chemical methods have been instrumental in studying 3-phenylazopyridine and related azobenzene (B91143) systems. Each method offers a different balance of computational cost and accuracy, making them suitable for different aspects of the investigation.

Density Functional Theory (DFT) has been widely used for ground-state property calculations of azobenzene derivatives due to its computational efficiency. rsc.org However, for describing the thermal isomerization and excited states of these molecules, DFT methods can sometimes provide inaccurate potential energy profiles, particularly along the torsional coordinates. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a common choice for calculating vertical excitation energies and simulating UV-Vis spectra of molecules like 3-PAPy. unige.ch While computationally less demanding than higher-level methods, the accuracy of TD-DFT can be limited, especially for systems with significant multiconfigurational character in their excited states. rug.nlrsc.org

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) represent a more rigorous approach for studying photochemical reactions. The CASSCF/CASPT2 protocol is particularly well-suited for describing the electronic structure of molecules during isomerization processes, where multiple electronic states are close in energy. unige.chacs.org This methodology involves a state-averaged CASSCF (SA-CASSCF) calculation followed by a multi-state CASPT2 (MS-CASPT2) correction to account for dynamic electron correlation. unige.chmdpi.com This approach has been successfully applied to elucidate the photoisomerization mechanism of 3-phenylazopyridine. mdpi.com The combination of DFT and multiconfigurational methods like CASPT2/CASSCF has been proposed as an effective strategy for the computational characterization of azobenzene derivatives. rsc.org

Molecular Geometry Optimization and Conformer Analysis

The geometry of 3-phenylazopyridine is a critical determinant of its properties. Computational methods are employed to find the minimum energy structures of its different isomers and to analyze the potential energy surface connecting them. The two primary conformers of interest are the trans (E) and cis (Z) isomers, which arise from the orientation of the phenyl and pyridine (B92270) rings about the azo (-N=N-) bond.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the atomic coordinates corresponding to a minimum on the potential energy surface. arxiv.org For 3-phenylazopyridine and its derivatives, this process is performed for both the cis and trans isomers in their ground and excited electronic states. Studies on related phenazopyridine (B135373) derivatives have highlighted the importance of the interplay between the cis and trans configurations in their biological activity, where the binding to a protein can favor one conformer over the other. nih.gov Computational modeling can predict the preferred configuration in different environments. nih.gov

While the trans isomer is typically the more stable ground-state conformer for azobenzene, the relative stability can be influenced by substituents. In some bridged azobenzenes, the cis isomer has been found to be more stable than the trans isomer. acs.org For 3-phenylazopyridine, computational studies focus on the optimized geometries of both isomers to understand their relative energies and the barriers to interconversion.

Electronic Structure Analysis (Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

Understanding the electronic structure of 3-phenylazopyridine is key to explaining its reactivity and spectroscopic properties. Two powerful computational tools for this purpose are Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of charge transfer and intermolecular interactions. scirp.org In a study of azopyridine ruthenium complexes, NBO analysis revealed that the Ru-N bonds are formed by the delocalization of electron density from the lone pair orbitals of the nitrogen atoms to the ruthenium center. scirp.org This analysis can quantify the donor-acceptor interactions within the molecule and in its complexes, providing insights into the nature of the chemical bonds. scirp.orguni-muenchen.de

Simulation of Spectroscopic Properties (IR, NMR, UV-Vis-NIR)

Computational chemistry provides a powerful means to simulate and interpret various spectroscopic measurements, offering a direct comparison with experimental data.

UV-Vis-NIR Spectroscopy: The simulation of the UV-Vis absorption spectrum of 3-phenylazopyridine has been successfully performed using a combination of molecular dynamics and high-level quantum chemical calculations. mdpi.com In this approach, molecular dynamics is used to generate a statistical representation of the molecule's geometry in a solvent at a given temperature. mdpi.com Subsequently, the vertical excitation energies and oscillator strengths are calculated for a selection of these geometries at the MS-CASPT2 level to produce a theoretical spectrum. mdpi.com This method has been shown to reproduce the three-band shape observed in the experimental spectrum of 3-PAPy in methanol. mdpi.com

IR and NMR Spectroscopy: While specific computational studies on the IR and NMR spectra of 3-phenylazopyridine are not detailed in the provided context, the general methodology involves geometry optimization followed by the calculation of vibrational frequencies (for IR spectra) or nuclear magnetic shielding constants (for NMR spectra) at a suitable level of theory, often DFT. These calculated parameters can then be used to generate theoretical spectra that aid in the assignment of experimental signals. For instance, in studies of 2,6-diamino-3-phenylazopyridine and its N-oxide derivative, ¹H NMR and mass spectral data were used to confirm the structures of the synthesized compounds. ijpsr.com Computational simulations could provide further validation of these structural assignments.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry in the study of 3-phenylazopyridine is the elucidation of the mechanism of its photoisomerization between the cis and trans forms. This process is fundamental to its function as a molecular switch.

Computational studies have mapped out the potential energy surfaces of the ground and excited states to identify the pathways for both thermal and photochemical isomerization. acs.orgmdpi.com For azobenzene and its derivatives, two primary mechanisms for thermal isomerization are considered: rotation around the N=N double bond and inversion at one of the nitrogen atoms. rsc.org High-level calculations, such as CASPT2//CASSCF, are often necessary to accurately describe the transition states for these processes. rsc.orgacs.org

A detailed computational study on 3-phenylazopyridine has elucidated the mechanism of its photoisomerization. mdpi.com Such studies involve locating the minimum energy conical intersections between electronic states, which act as funnels for the rapid decay from an excited state back to the ground state, leading to isomerization. acs.org By characterizing the structures and energies of reactants, products, intermediates, and transition states, a comprehensive understanding of the reaction mechanism can be achieved. rsc.orgresearchgate.net

Theoretical Studies of Ligand-Metal Interactions and Bonding in Complexes

The pyridine nitrogen atom in 3-phenylazopyridine makes it an excellent ligand for coordinating with metal ions. wikipedia.org Theoretical studies provide valuable insights into the nature of the bonding and interactions within these metal complexes.

Computational methods, particularly DFT and NBO analysis, are employed to investigate the electronic structure and bonding in complexes of 3-phenylazopyridine and related ligands. scirp.org These studies can determine the geometry of the metal complex, the strength of the metal-ligand bonds, and the nature of charge transfer between the metal and the ligand.

In a theoretical investigation of azopyridine ruthenium complexes, NBO analysis was used to demonstrate that the Ru-N bonds arise from the delocalization of electron density from the nitrogen lone pairs to the ruthenium center. scirp.org This study also identified a metal-to-ligand charge transfer (MLCT) transition, which is crucial for the photosensitizing properties of these complexes. scirp.org The electronic properties of such complexes can be tuned by modifying the substituents on the ligand, which in turn affects the ligand-metal interactions. Theoretical calculations can predict these effects and guide the design of new metal complexes with desired properties.

Emerging Research Applications of Pyridine, 3 Phenylazo Based Systems

Development of Molecular Switches and Photoresponsive Materials

Pyridine (B92270), 3-(phenylazo)- (3-PAPy) and its derivatives are archetypal molecular switches, leveraging the light-induced isomerization of the azo group to toggle between two distinct states. mdpi.com The trans isomer is generally more thermodynamically stable, but irradiation with UV light triggers a transformation to the cis isomer. This process is reversible, with visible light or thermal relaxation promoting the return to the trans state. nih.gov This reversible switching capability is the foundation for its use in photoresponsive materials.

The mechanism of this photoisomerization has been computationally detailed, showing that the reaction proceeds primarily along a rotational coordinate in the excited state. mdpi.com This fundamental understanding allows researchers to design and synthesize a library of azopyridine derivatives with tailored properties. By modifying the substituents on the phenyl or pyridine rings, researchers can tune the photochemical properties, such as the wavelengths required for switching and the thermal stability of the cis isomer. nih.govacs.org

The integration of these azopyridine units into larger systems, such as supramolecular assemblies, liquid crystals, and polymers, allows for the amplification of this molecular motion into macroscopic effects. rsc.org This has led to the creation of materials that can change their shape, phase, or solubility in response to light, opening avenues for applications in light-driven actuators, nanotechnology, and drug delivery systems. nih.govmdpi.com For instance, the incorporation of azopyridine into block copolymers can create multiresponsive nanoparticles and vesicles that react to both light and changes in pH. rsc.org

Catalytic Applications Utilizing Photoswitchable Azopyridine Ligands

The structural changes accompanying the photoisomerization of azopyridine ligands can be harnessed to remotely control the activity of metal catalysts. By coordinating a metal center with a ligand containing the Pyridine, 3-(phenylazo)- moiety, the steric and electronic environment around the catalyst can be altered with light, thereby modulating its catalytic performance.

The ability to switch a catalyst between an "on" and "off" state, or to modulate its activity level, is a significant goal in catalysis research. Photoswitchable azopyridine ligands provide an elegant method to achieve this. The trans and cis isomers of the ligand often exhibit different coordination geometries and strengths.

For example, an azo-dimethylaminopyridine (azo-DMAP) unit was covalently attached to a Ni(II)-porphyrin. acs.org In this "record player" design, irradiation with green light (530 nm) converts the ligand to its cis form, which then coordinates with the central Ni²⁺ ion. nih.govacs.org This coordination reduces the basicity of the pyridine lone pair, thereby decreasing the catalytic activity of the DMAP unit in a nitroaldol (Henry) reaction. acs.org Subsequent irradiation with violet light (435 nm) switches the ligand back to the trans form, causing it to decoordinate for steric reasons and restoring its full catalytic activity. acs.org This reversible process resulted in a switchable catalytic rate with a difference factor of 2.2 between the two states. acs.org This principle demonstrates how light can be used as a non-invasive external stimulus to control a chemical reaction in real-time. acs.org

A particularly advanced application of photoswitchable ligands is in the field of enantioselective catalysis, where the goal is to produce one specific chiral version of a molecule over its mirror image. By incorporating azopyridine units into chiral ligands, it is possible to modulate the enantioselectivity of a reaction using light.

In a notable study, an azopyridine-based oxazoline ligand was coordinated with a rare-earth metal (RE) catalyst. nih.govacs.org The photoisomerization of the azopyridine moiety was found to switch the ligand's coordination mode between tridentate and bidentate. acs.org This change in the coordination sphere directly impacted the catalyst's chiral environment, which in turn modulated the enantiomeric excess (ee) of the product in a cyclic aminal synthesis. nih.gov

The system demonstrated a clear relationship between the isomeric state of the ligand and the stereochemical outcome of the reaction. The enantioselectivity could be reversibly tuned by alternating between dark conditions (trans-dominant) and UV irradiation (cis-dominant). nih.gov For example, using a lanthanum-based catalyst, the enantiomeric excess was significantly different under dark versus UV-irradiated conditions. nih.gov Similar modulation was observed with a europium-based catalyst, which also showed improved product yield. nih.gov

Table 1: Photo-Modulation of Enantioselectivity in Aminal Synthesis This table presents data on how the enantiomeric excess (ee) of the product changes with the photoisomerization of the catalyst.

| Catalyst System | Condition | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| Ligand 2b / La | Dark | 70 | 78 | nih.gov |

| Ligand 2b / La | UV (365 nm) | 51 | 43 | nih.gov |

| Ligand 2b / Eu | Dark | 95 | 72 | nih.gov |

| Ligand 2b / Eu | UV (365 nm) | 88 | 32 | nih.gov |

Advanced Materials Research and Development

Beyond molecular-level applications, Pyridine, 3-(phenylazo)- is being integrated into bulk materials to impart them with novel, externally controllable functions.

Incorporating azopyridine units into polymer structures is a powerful strategy for creating "smart" materials. The azopyridine moiety can be included as a side chain, part of the main chain, or as a cross-linker. rsc.orgnih.gov The photoisomerization of these units can induce significant changes in the polymer's properties, such as its conformation, solubility, and self-assembly behavior. rsc.org

This approach has been used to create a wide range of functional materials, including photoresponsive films, fibers, and gels. rsc.org For example, when azopyridine is tethered to thermoresponsive polymers, its photoisomerization can influence the polymer's heat-sensitive properties, creating a dual-responsive system. rsc.org Azopyridine-containing polymers can self-assemble into complex structures like micelles and vesicles, and light can be used to trigger the assembly, disassembly, or morphological transformation of these nanostructures. rsc.org This has potential applications in targeted drug delivery, where a light stimulus could release an encapsulated therapeutic agent at a specific site. nih.gov The unique chemistry of the pyridine ring also allows for responsiveness to other stimuli like pH, making these polymers multi-responsive. rsc.orgrsc.org

A promising new frontier for azopyridine-based systems is in the field of energy storage. Azo compounds, in general, are attractive as organic electrode materials because they can undergo multi-electron redox reactions, which is conducive to high charge storage capacity. nih.govresearchgate.net

Recent research has demonstrated the use of azopyridine isomers as high-performance cathodes for aqueous zinc-ion batteries (AZIBs). nih.govacs.org The electron-withdrawing nature of the pyridyl group, combined with a proton-involved redox reaction of the azo group, elevates the material's redox potential. nih.govacs.org This resulted in the first azo-based AZIB with a high voltage output of 1.4 V and a capacity of approximately 200 mAh g⁻¹. nih.govacs.org

In another application, an azopyridine-based nanocomposite was developed for use in supercapacitors. A polyaniline-grafted graphene oxide-azopyridine (PANI/GO-Azo) material was synthesized, where the azopyridine unit acts as a linker molecule. acs.org This nanocomposite, when used as an electrode, exhibited a high gravimetric capacitance and excellent cycling stability. An asymmetric supercapacitor built with this material delivered a notable energy density and power density, highlighting the potential of azopyridine-based materials for next-generation energy storage. acs.org

Table 2: Performance of Azopyridine-Based Energy Storage Devices This table summarizes the key performance metrics of recently developed batteries and supercapacitors utilizing azopyridine-based electrode materials.

| Device Type | Electrode Material | Key Performance Metric | Value | Source |

|---|---|---|---|---|

| Aqueous Zinc-Ion Battery (AZIB) | Azopyridine Isomers | Voltage Output | 1.4 V | nih.govacs.org |

| Capacity | ~200 mAh g⁻¹ | nih.govacs.org | ||

| Asymmetric Supercapacitor | PANI/GO-Azo Nanocomposite | Gravimetric Capacitance | 426 F g⁻¹ (at 0.25 A g⁻¹) | acs.org |

| Energy Density | 12.45 W h kg⁻¹ | acs.org | ||

| Power Density | 274.9 W kg⁻¹ | acs.org |

Applications in Analytical Chemistry as Reagents and Probes

The unique chromophoric and chelating properties of the phenylazo-pyridine scaffold have positioned it as a valuable component in the development of analytical reagents and probes. The presence of the azo group (—N=N—) linked to both a phenyl and a pyridine ring creates a conjugated system that is sensitive to its chemical environment, particularly to pH and the presence of metal ions. This sensitivity often manifests as a distinct and measurable color change, making these compounds suitable for colorimetric and spectrophotometric applications. Furthermore, the nitrogen atoms in both the pyridine ring and the azo linkage can act as donor atoms, allowing for the formation of stable complexes with various metal ions, a property exploited in detection and separation techniques.

Colorimetric Assays for Metal Ion Detection

Derivatives based on the azo-pyridine structure are effective chromogenic chemosensors for the visual and instrumental detection of metal ions. The interaction between the analyte (metal ion) and the azo compound acting as a receptor leads to a shift in the absorption band of the dye into the visible light region, resulting in a noticeable color change. This phenomenon forms the basis of colorimetric assays.

Research into related structures demonstrates this principle effectively. Azo derivatives have been shown to act as efficient colorimetric sensors for various cations in semi-aqueous media. For instance, certain azo-dyes exhibit a conspicuous color change from yellow to dark brown specifically in the presence of Fe²⁺ ions, while producing a yellowish hue with Co²⁺ and Ni²⁺. nanobioletters.com This selectivity arises from the specific coordination chemistry between the metal ion and the chelating groups on the dye molecule, which often include hydroxyl or amino groups positioned adjacent to the azo linkage. nanobioletters.com

Similarly, imidazopyridine-based sensors, which share the pyridine moiety, have been developed for the colorimetric detection of Fe²⁺, Fe³⁺, and Cu²⁺. nih.gov The interaction with these ions causes a sharp color change, for example, from fluorescent aqua-green to yellow, which is easily detectable by the naked eye. nih.gov The underlying mechanism for these optical changes is the formation of metal complexes, which alters the electronic properties of the conjugated system. nanobioletters.comnih.gov While research may not exclusively focus on the specific "Pyridine, 3-(phenylazo)-" structure, the consistent behavior of related azo and pyridine compounds underscores the potential of this class of molecules in developing simple, cost-effective, and rapid colorimetric tests for environmental and biological monitoring of heavy metal ions. nih.gov

Table 1: Examples of Metal Ion Detection by Related Azo and Pyridine-Based Sensors This table is generated based on data from analogous compounds to illustrate the principle.

| Sensor Type | Target Metal Ion(s) | Observed Color Change | Detection Principle |

|---|---|---|---|

| Azo-Dye Derivative | Fe²⁺ | Yellow to Dark Brown | Complex Formation |

| Azo-Dye Derivative | Co²⁺, Ni²⁺ | Slight Yellowing | Complex Formation |

| Cyanoimidazopyridine | Fe²⁺, Fe³⁺ | Aqua-Green to Yellow | Complex Formation |

| Pyrazole-based Azo Compound | Cu²⁺ | Colorless to Brown | Complex Formation |

Spectrophotometric Quantification Methods

Spectrophotometry offers a quantitative extension to colorimetric assays by measuring the amount of light absorbed by a colored solution. Pyridine, 3-(phenylazo)- based systems are well-suited for these methods. A prominent example is the analysis of Phenazopyridine (B135373), a compound chemically identified as 3-(phenylazo)-2,6-pyridinediamine.

A simple and validated visible spectrophotometric method has been developed for the quantification of Phenazopyridine in pharmaceutical dosages. The intrinsic maximum absorbance (λ_max) of Phenazopyridine is observed at 422 nm. mdpi.com For enhanced sensitivity and to avoid interference from excipients, the method involves a diazotization-coupling reaction. When Phenazopyridine reacts with a diazonium salt of 4-Amino benzene (B151609) sulphonic acid, it forms a new, intensely red-colored azo derivative. mdpi.com This resulting complex exhibits a new maximum absorbance at a longer wavelength (λ_max = 508 nm), shifting it away from potential interferences. mdpi.com

The intensity of the red color is directly proportional to the concentration of the drug, and the solution obeys Beer's law over a defined concentration range (e.g., 1-15 µg/mL). mdpi.com This linear relationship allows for the construction of a calibration curve from which the concentration of Phenazopyridine in an unknown sample can be accurately determined. Such methods are valued for their simplicity, accuracy, and cost-effectiveness, making them suitable for routine quality control analysis of pharmaceuticals. mdpi.com The success of this method highlights the utility of the phenylazo-pyridine core structure in developing robust spectrophotometric quantification techniques.

Dispersive Solid-Phase Extraction Techniques

Dispersive solid-phase extraction (d-SPE) is a sample preparation technique that involves dispersing a solid sorbent material into a sample solution to extract target analytes. The efficiency of d-SPE relies heavily on the sorbent's ability to selectively bind to the analytes. Materials functionalized with pyridine and azo derivatives are emerging as effective sorbents for the preconcentration of trace metals.

The principle involves immobilizing chelating agents containing pyridine or azo functionalities onto a solid support, such as a resin or nanoparticles. For example, Amberlite XAD-4 resin has been successfully functionalized by covalently grafting the chelating agent 4-(2-pyridylazo)resorcinol (PAR) onto its surface. mdpi.comresearchgate.net The resulting material acts as a selective sorbent for the extraction and preconcentration of trace metals like Co(II), Ni(II), and Cu(II) from complex matrices such as groundwater. mdpi.comresearchgate.net

Similarly, other research has explored the use of pyridine-functionalized polymers for the preconcentration of Cu²⁺ ions from water and milk samples. mdpi.com The nitrogen atom on the pyridine ring acts as a binding site for the metal ion. mdpi.com In d-SPE, these functionalized materials are added directly to the sample, allowing for rapid equilibrium and high extraction yields due to the large surface area contact between the sorbent and the analytes. After extraction, the sorbent can be easily separated from the sample matrix, often by centrifugation or, in the case of magnetic sorbents, using an external magnet. The analytes are then eluted from the sorbent with a small volume of solvent and analyzed. This approach demonstrates the potential for using materials functionalized with Pyridine, 3-(phenylazo)- to create highly selective and efficient sorbents for d-SPE applications in environmental and food analysis.

Exploratory Research in Biological Systems (Excluding Clinical Data)

The biological activities of pyridine derivatives are a subject of intense scientific investigation. The inclusion of the phenylazo group introduces unique electronic and structural features that can influence how these molecules interact with biological targets. Research in this area is exploratory and focuses on understanding the potential of these compounds and their metal complexes at a preclinical level, primarily through in vitro studies on cell lines.

Investigations into Potential Anticancer Activities of Pyridine, 3-(phenylazo)- Complexes

Metal-based compounds represent a significant area of anticancer drug research, inspired by the success of platinum-based drugs. iau.ir Recent studies have focused on designing complexes with other transition metals, such as osmium and ruthenium, using ligands like phenylazopyridine to enhance stability and cytotoxicity. nih.govmdpi.com These organometallic complexes are investigated for their ability to induce cancer cell death.

A study on half-sandwich phenylazopyridine Os(II) arene complexes revealed that their cytotoxicity towards A2780 human ovarian cancer cells can be potent, with some complexes active at nanomolar concentrations. nih.gov The research found that modifying the phenylazopyridine ligand, for instance by adding electron-withdrawing groups like fluorine or chlorine, could significantly increase the anticancer activity. The activity was also influenced by the other components of the complex, such as the arene (p-cymene vs. biphenyl) and the halide ligand (chloride vs. iodide). nih.gov

Similarly, ruthenium(II) arene complexes containing phenylazopyridine derivatives have been synthesized and evaluated. While the parent phenylazopyridine (azpy) complexes were not cytotoxic, derivatives with hydroxyl (-OH) or dimethylamino (-NMe₂) substituents on the phenyl ring showed activity against A2780 ovarian and A549 lung cancer cells, with IC₅₀ values in the micromolar range. mdpi.com This suggests that the electronic properties of the phenylazopyridine ligand are crucial for the biological activity of the metal complex. These studies indicate that phenylazopyridine-based metal complexes are a promising class of compounds for further investigation in the design of novel anticancer agents.

Table 2: In Vitro Cytotoxicity of Phenylazopyridine Metal Complexes Against Cancer Cell Lines Data is compiled from studies on various derivatives of the core structure.

| Complex Type | Ligand Derivative | Cancer Cell Line | Measured Activity (IC₅₀) |

|---|---|---|---|

| Ruthenium(II) Arene | azpy-NMe₂ | A2780 (Ovarian) | 18-88 µM |

| Ruthenium(II) Arene | azpy-OH | A549 (Lung) | 18-88 µM |

| Osmium(II) Arene | 2-F-azpy | A2780 (Ovarian) | Nanomolar range |

| Osmium(II) Arene | 3-Cl-azpy | A2780 (Ovarian) | Moderately Active |

Use as Staining Agents in Microscopy Studies

Derivatives of Pyridine, 3-(phenylazo)- have emerged as effective staining agents in various microscopy applications. The inherent chromophoric properties of the azo group, combined with the chemical characteristics of the pyridine ring, allow these compounds to selectively bind to and impart color to otherwise transparent biological specimens, rendering them visible for microscopic examination. Research has demonstrated the utility of these compounds in histological and cytological preparations, providing clear differentiation of various cellular and extracellular components.

The staining mechanism of these pyridine-based azo dyes is attributed to their ability to form electrostatic interactions, hydrogen bonds, and van der Waals forces with biological macromolecules such as proteins and nucleic acids within tissues and cells. The specific binding affinity and resulting color can be modulated by altering the functional groups on the phenyl and pyridine rings of the core "Pyridine, 3-(phenylazo)-" structure.

Detailed research findings have highlighted the performance of specific 3-pyridylazo dyes in staining animal tissues. For instance, a study involving 5-(3-pyridylazo)-8-hydroxyquinoline (PAHQ), a derivative synthesized from 3-aminopyridine (B143674), demonstrated its potent staining capabilities on mice tissues. researchgate.net When applied to intestine, pancreas, and kidney tissues, PAHQ exhibited significant contrast, effectively highlighting various structures. researchgate.net The dye showed a strong affinity for blood cells, collagen, muscle fibers, and cytoplasm, suggesting its broad applicability in general histology. researchgate.net

Similarly, another novel azo pyridyl dye, methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB), has also been investigated for its staining potential. chemrevlett.com The necessity of staining lies in the fact that most cells and tissues are colorless and therefore difficult to observe under a light microscope. chemrevlett.com The application of dyes like MHPDB allows for differential coloration, which enables clearer observation and analysis of cellular details. chemrevlett.com

The versatility of these pyridine-based azo dyes extends to their use in more advanced microscopy techniques, such as fluorescence imaging. Some derivatives have been developed as fluorescent probes for live-cell imaging, allowing for the visualization of specific cellular compartments and dynamic processes. rsc.orgnih.gov

The following table summarizes the research findings on the use of "Pyridine, 3-(phenylazo)-" based systems as staining agents in microscopy.

| Derivative Name | Stained Tissues/Cells | Observed Staining Characteristics | Reference |

| 5-(3-pyridylazo)-8-hydroxyquinoline (PAHQ) | Mice intestine, pancreas, and kidney tissues | Provided important contrast. Showed potent staining activity toward blood cells, collagen, muscle fibers, and cytoplasm. researchgate.net | researchgate.net |

| Methyl (E)-4-hydroxy-3-(pyridin-3- yldiazenyl)benzoate (MHPDB) | General tissue staining | Acts as a potent candidate for staining, enabling clearer observation and analysis of otherwise colorless cells and tissues. chemrevlett.com | chemrevlett.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(phenylazo)pyridine derivatives, and how can their purity be optimized?

- Methodological Answer : 3-(phenylazo)pyridine derivatives are typically synthesized via diazo coupling reactions. For example, azo ligands containing azomethine groups can be prepared by coupling diazonium salts with pyridine derivatives under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions . Purification often involves column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Purity optimization requires monitoring via TLC and spectroscopic validation (e.g., FT-IR for azo bond confirmation at ~1600 cm⁻¹ and NMR for structural integrity) .

Q. What safety protocols should be followed when handling 3-(phenylazo)pyridine compounds in laboratory settings?

- Methodological Answer : Safety protocols align with IARC guidelines for azo compounds, which recommend:

- Use of fume hoods to avoid inhalation of fine particulates.

- Personal protective equipment (PPE) including nitrile gloves and lab coats.

- Storage in amber glass containers to prevent photodegradation.

- Waste disposal via certified chemical waste services due to potential carcinogenicity (IARC Group 3 classification) .

Q. How can researchers validate the structural integrity of 3-(phenylazo)pyridine derivatives post-synthesis?

- Methodological Answer : Structural validation requires a multi-technique approach:

- FT-IR : Confirm N=N stretching vibrations (1490–1600 cm⁻¹) and aromatic C-H bending.

- NMR : ¹H NMR should resolve pyridine ring protons (δ 7.5–8.5 ppm) and aryl protons (δ 7.0–7.5 ppm).

- X-ray crystallography : Resolve bond lengths (e.g., N-N bond ~1.25 Å in azo groups) and molecular packing .

Advanced Research Questions

Q. How does the redox noninnocent behavior of 3-(phenylazo)pyridine ligands influence their coordination chemistry with transition metals?

- Methodological Answer : The ligand’s azo group acts as a redox-active site, enabling electron transfer without altering the metal oxidation state. For example, Fe(II) complexes with 2,6-bis(phenylazo)pyridine exhibit ligand-centered reductions (e.g., L⁰ → L•⁻ → L²⁻) confirmed via cyclic voltammetry (reversible waves at −0.18 V to −1.2 V vs. SCE) and EPR spectroscopy (g = 1.968 for radical intermediates). DFT calculations are critical to map electronic transitions and spin densities .

Q. What experimental strategies resolve contradictions in spectroscopic data for azo-pyridine complexes?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or redox potentials) can arise from solvent effects or ligand tautomerism. Strategies include:

- Variable-temperature NMR to detect dynamic processes.

- Solvatochromic studies (UV-Vis in polar/nonpolar solvents) to assess π→π* transitions.

- Mössbauer spectroscopy for Fe-containing complexes to distinguish high-spin (δ ≈ 0.9 mm/s) vs. low-spin (δ ≈ 0.3 mm/s) states .

Q. How can researchers design studies to assess the long-term toxicological effects of 3-(phenylazo)pyridine derivatives?

- Methodological Answer : Follow IARC’s framework for carcinogen risk assessment:

- In vitro assays : Ames test for mutagenicity and comet assay for DNA damage.

- In vivo models : Rodent studies with chronic exposure (≥12 months) at varying doses.

- Biomarker analysis : Monitor urinary metabolites (e.g., aniline derivatives) via HPLC-MS.